N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide
Description
This compound is a pyrazole-based derivative with a molecular weight of 445.2 g/mol (MS (ESI) [M+H]+ = 445.2) . Its structure includes:
- A 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole core, which is critical for kinase inhibition or receptor binding in many therapeutic agents.
- Pyrazole derivatives are widely explored in medicinal chemistry for their anticancer, anti-inflammatory, and kinase-inhibitory properties.
Propriétés
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-26(2)19-5-3-4-18(14-19)22(28)24-12-13-27-21(17-6-7-17)15-20(25-27)16-8-10-23-11-9-16/h3-5,8-11,14-15,17H,6-7,12-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCBHSFGXZRFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Group Comparison
| Compound Name | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|
| N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide (Target Compound) | 445.2 | Pyridin-4-yl, cyclopropyl, dimethylamino benzamide |
| (R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-... (P-0042) | Not reported | Chloro-pyridazinone, pyrrolidinyloxy, cyclopropylamide |
| Compound 191 | Not reported | Trifluoromethyl, sulfonamido, hydroxy-methylbutynyl, atropisomeric mixture |
Key Differences :
- Target Compound: Lacks halogenated or sulfonamide groups, prioritizing pyridine and dimethylamino groups for solubility and moderate lipophilicity.
- P-0042: Incorporates a chloro-pyridazinone group, which may enhance DNA intercalation or kinase inhibition .
- Compound 191 : Features trifluoromethyl and sulfonamido groups, likely improving metabolic stability and target affinity .
Pharmacological Properties (Inferred)
Table 3: Inferred Bioactivity and Physicochemical Properties
Research Findings and Implications
- P-0042: The chloro-pyridazinone moiety is associated with anticancer activity in patents, possibly through Topoisomerase II inhibition .
- Compound 191 : The trifluoromethyl group is a hallmark of prolonged half-life in vivo, as seen in drugs like celecoxib .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
